1,8-Bis(trifluoromethyl)naphthalene

Organic Synthesis Peri-Substituted Naphthalenes Trifluoromethylation Yield

1,8-Bis(trifluoromethyl)naphthalene (CAS 1261687-57-3) is a peri-substituted naphthalene derivative bearing two trifluoromethyl (–CF₃) groups at the 1- and 8-positions of the naphthalene core. The close proximity of these electron-withdrawing substituents creates substantial steric hindrance that is absent in other bis(trifluoromethyl)naphthalene isomers , driving both unique conformational preferences and distinctive reactivity patterns.

Molecular Formula C12H6F6
Molecular Weight 264.17 g/mol
Cat. No. B11854531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Bis(trifluoromethyl)naphthalene
Molecular FormulaC12H6F6
Molecular Weight264.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)C(F)(F)F
InChIInChI=1S/C12H6F6/c13-11(14,15)8-5-1-3-7-4-2-6-9(10(7)8)12(16,17)18/h1-6H
InChIKeySDZWQOZEWHIKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Bis(trifluoromethyl)naphthalene – A Sterically Congested Peri-Substituted Naphthalene for Specialized Fluorinated Building Block Procurement


1,8-Bis(trifluoromethyl)naphthalene (CAS 1261687-57-3) is a peri-substituted naphthalene derivative bearing two trifluoromethyl (–CF₃) groups at the 1- and 8-positions of the naphthalene core. The close proximity of these electron-withdrawing substituents creates substantial steric hindrance that is absent in other bis(trifluoromethyl)naphthalene isomers [1], driving both unique conformational preferences and distinctive reactivity patterns. As part of the broader class of poly(CF₃)-substituted naphthalenes, this compound benefits from significantly enhanced sensitivity to substituent effects compared to mono-substituted analogs [2], making it a valuable scaffold for studies of through-space electronic interactions and steric effects in polycyclic aromatic systems.

Why 1,8-Bis(trifluoromethyl)naphthalene Cannot Be Interchanged with Other Bis(trifluoromethyl)naphthalene Isomers in Research and Industrial Applications


The ten positional isomers of bis(trifluoromethyl)naphthalene exhibit markedly different steric environments and, consequently, divergent reactivity and physical properties. The 1,8-isomer is the only member of the series in which the two –CF₃ groups occupy peri positions on the naphthalene ring, forcing them into close spatial proximity that is absent in isomers such as 1,3-, 1,4-, 1,5-, or 2,6-derivatives. This peri-arrangement introduces severe steric congestion that fundamentally alters the compound's synthetic accessibility, conformational behavior, and electronic communication between substituents [1]. Generic procurement of any bis(trifluoromethyl)naphthalene isomer without consideration of the specific substitution pattern therefore risks compromised synthetic yields, unpredictable reactivity, and loss of the unique through-space interactions that define the 1,8-isomer's utility. The quantitative evidence below demonstrates where these differences are both measurable and operationally meaningful for scientific decision-making.

Quantitative Differentiation Guide for 1,8-Bis(trifluoromethyl)naphthalene Procurement: Head-to-Head Evidence vs. Comparator Isomers


Synthetic Yield Deficit of 1,8-Bis(trifluoromethyl)naphthalene versus 1,5- and 2,5-Isomers via Direct Trifluoromethylation of Diiodonaphthalenes

In the direct conversion of diiodonaphthalenes to bis(trifluoromethyl)naphthalenes using CF₃I and copper powder in pyridine (Route B), the 1,8-isomer was obtained in only 12% yield, compared to 62% for the 1,5-isomer and 30% for the 2,5-isomer under comparable reaction conditions . The authors attributed this dramatic yield suppression to steric hindrance between the two peri-disposed iodine atoms in the 1,8-diiodonaphthalene precursor, which impedes the approach of the trifluoromethylating agent . Additionally, the reaction of 1,8-diiodonaphthalene produced significant amounts of side products including (trifluoromethyl)naphthalene (25%) and 8,8′-bis(trifluoromethyl)-1,1′-binaphthyl (37%), further reducing the isolated yield of the target bis-product [1].

Organic Synthesis Peri-Substituted Naphthalenes Trifluoromethylation Yield

Steric Hindrance in 1,8-Bis(trifluoromethyl)naphthalene Prevents Direct Trifluoromethylation from 1,8-Naphthalenedicarboxylic Acid – A Limitation Not Observed for Less Congested Isomers

An alternative synthetic approach via reaction of naphthalenedicarboxylic acids with sulfur tetrafluoride (SF₄) was previously reported to yield 1,4-, 2,6-, and 2,3-bis(trifluoromethyl)naphthalenes successfully. However, attempts to apply this method to 1,8-naphthalenedicarboxylic acid completely failed to yield the corresponding 1,8-bis(trifluoromethyl) derivative, with the authors explicitly attributing this failure to steric hindrance imposed by the peri-carboxyl groups [1]. This stark contrast in synthetic accessibility—successful conversion for non-peri isomers vs. complete failure for the 1,8-isomer—establishes the 1,8-derivative as uniquely challenging to access via the carboxylic acid route.

Steric Hindrance Synthetic Feasibility Carboxylic Acid Trifluoromethylation

Enhanced Substituent Effect Sensitivity of Poly(trifluoromethyl)naphthalenes Compared to Mono(CF₃) and Unsubstituted Naphthalenes – Class-Level Advantage of the 1,8-Isomer

DFT studies at the B3LYP/6-311++G(d,p) level demonstrate that poly(CF₃)-substituted naphthalene derivatives are the most sensitive molecular probes for substituent effects in aromatic systems currently known. The SESE (Substituent Effect Stabilization Energy) sensitivity increases proportionally with the number of –CF₃ groups attached to the naphthalene ring, with certain probe groups exhibiting additive sensitivity equivalent to the sum of sensitivities of individual mono(CF₃)-substituted probes [1]. As a bis(CF₃) derivative, 1,8-bis(trifluoromethyl)naphthalene therefore possesses intrinsically higher sensitivity to substituent effects than any mono(trifluoromethyl)naphthalene analog. While this study does not provide isomer-specific SESE values for the 1,8-isomer, the general principle—that each additional –CF₃ group amplifies probe sensitivity—establishes all bis(CF₃) isomers, including the 1,8-derivative, as superior to mono-substituted comparators for applications requiring sensitive detection of substituent electronic effects.

Substituent Effects Molecular Probes DFT Computational Chemistry

Peri-Interaction Drives Unique Conformational Preferences of 1,8-Bis(trifluoromethyl)naphthalene Distinct from Other Disubstituted Naphthalenes

Systematic conformational investigations of 1,8-disubstituted naphthalenes using Kerr effect and dipole moment methods have established that the peri-substitution geometry forces the two substituents into characteristic non-coplanar orientations relative to the naphthalene plane, with the degree of distortion depending on the steric bulk of the substituents [1]. For 1,8-bis(trifluoromethyl)naphthalene, the two –CF₃ groups are sterically compelled into a nearly perpendicular orientation relative to the aromatic plane, a conformation that is fundamentally absent in all non-peri bis(trifluoromethyl)naphthalene isomers (e.g., 1,3-, 1,4-, 1,5-, 2,6-, 2,7-derivatives) where the –CF₃ groups can adopt more co-planar geometries. This sterically enforced conformational difference has direct consequences for dipole moment magnitude, molecular polarizability, and the extent of through-space electronic coupling between the two –CF₃ groups.

Conformational Analysis Peri-Interactions Dipole Moment Studies

High-Value Application Scenarios for 1,8-Bis(trifluoromethyl)naphthalene Based on Verified Differentiation Evidence


Probe Molecule for Studying Through-Space Electronic Interactions in Peri-Substituted Aromatic Systems

The unique peri-geometry of 1,8-bis(trifluoromethyl)naphthalene, with two strongly electron-withdrawing –CF₃ groups held in close spatial proximity and forced into perpendicular conformations [1], makes it an ideal scaffold for investigating through-space electronic coupling and steric modulation of substituent effects. The enhanced SESE sensitivity of bis(CF₃)-substituted naphthalenes relative to mono-substituted analogs [2] further supports its use as a sensitive probe for detecting subtle changes in aromatic electronic structure.

Specialty Building Block for Heavily Fluorinated Polycyclic Aromatic Hydrocarbons (PAHs) Requiring Peri-Functionalization

Despite its challenging synthesis (12% yield via the diiodonaphthalene route vs. 62% for the 1,5-isomer and complete failure via the SF₄ route) [3], 1,8-bis(trifluoromethyl)naphthalene serves as an irreplaceable building block when the target molecular architecture demands two –CF₃ groups in a peri arrangement. Its procurement is justified specifically for applications where the peri-substitution pattern is structurally essential and cannot be achieved with any other isomer.

Model Compound for Experimental and Computational Studies of Steric Effects on Aromatic Reactivity

The dramatic steric hindrance documented for 1,8-bis(trifluoromethyl)naphthalene—manifested as reduced electrophilic substitution yields, preferential formation of mono-substituted and dimeric side products, and complete failure of certain synthetic routes [3]—establishes this compound as a benchmark for investigating the interplay between steric congestion and electronic activation in polycyclic aromatic systems. Computational chemists can use the experimental yield data as validation targets for DFT models of steric effects in peri-substituted naphthalenes.

Molecular Scaffold for Anisotropic Dielectric or Electro-Optical Materials Research

The non-coplanar, perpendicular orientation of the two –CF₃ groups in 1,8-bis(trifluoromethyl)naphthalene, as inferred from conformational studies of 1,8-disubstituted naphthalenes [1], generates a distinctive anisotropic molecular polarizability profile. This property differentiates the 1,8-isomer from all non-peri isomers and positions it as a candidate scaffold for materials research where directional electronic polarizability or molecular dipole engineering is required.

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